molecular formula C14H12O3 B1604893 2-(3-Methylphenoxy)benzoic acid CAS No. 6338-04-1

2-(3-Methylphenoxy)benzoic acid

Cat. No. B1604893
CAS RN: 6338-04-1
M. Wt: 228.24 g/mol
InChI Key: LLNYWMNWRYXWPC-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)benzoic acid, also known as MPA or O-Desmethylvenlafaxine, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of venlafaxine, a widely used antidepressant medication. MPA has been found to exhibit a range of biological activities, including inhibiting the reuptake of serotonin and norepinephrine, and acting as a potent analgesic. In

Scientific Research Applications

Medicine: Antimicrobial Agent Development

2-(3-Methylphenoxy)benzoic acid has potential applications in the medical field, particularly in the development of antimicrobial agents. Its structure could be utilized to synthesize compounds with antibacterial properties, which can be further developed into medications to treat bacterial infections .

Agriculture: Herbicide Formulation

In agriculture, this compound may serve as a precursor in the synthesis of phenoxy herbicides. These herbicides are known for their ability to selectively target broad-leaf weeds without harming monocotyledonous crops like wheat or maize . The compound’s efficacy in this application stems from its structural similarity to natural plant hormones, which can disrupt the normal growth processes of target plants.

Material Science: Polymer Modification

The benzoic acid moiety in 2-(3-Methylphenoxy)benzoic acid is a common functional group in polymer chemistry. It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength. This makes it valuable for creating specialized materials for various industrial applications .

Environmental Science: Water Treatment

This compound could be used in environmental science, particularly in water treatment processes. Its potential to act as a chelating agent can help in the removal of heavy metals and other contaminants from wastewater, contributing to environmental remediation efforts .

Food Industry: Food Preservation

In the food industry, derivatives of benzoic acid, like 2-(3-Methylphenoxy)benzoic acid, can act as preservatives. They inhibit the growth of mold, yeast, and bacteria, thereby extending the shelf life of food products. Their effectiveness as preservatives comes from their ability to disrupt microbial cell membranes and interfere with nutrient uptake .

Cosmetics: Skincare Product Ingredient

In cosmetics, 2-(3-Methylphenoxy)benzoic acid can be used as an ingredient in skincare products. Its antimicrobial properties make it suitable for use in formulations designed to protect the skin from bacterial infections and to preserve the product by preventing contamination .

Analytical Chemistry: Titration and Quantitative Analysis

Analytically, 2-(3-Methylphenoxy)benzoic acid can be used as a standard in titrations to determine the concentration of unknown substances. Its clear endpoint reaction makes it suitable for quantitative analysis in educational and research laboratories .

Biotechnology: Proteomics Research

Lastly, in biotechnology, particularly in proteomics research, this compound can be used to study protein interactions and functions. Its ability to bind to certain proteins can help in elucidating their roles in various biological processes .

Mechanism of Action

Target of Action

2-(3-Methylphenoxy)benzoic acid is a derivative of phenoxy herbicides . Phenoxy herbicides are known to mimic the auxin growth hormone indoleacetic acid (IAA) . Therefore, the primary targets of 2-(3-Methylphenoxy)benzoic acid could be similar to those of phenoxy herbicides, which include auxin receptors in plants .

Mode of Action

The mode of action of 2-(3-Methylphenoxy)benzoic acid is likely to involve interaction with auxin receptors, leading to rapid, uncontrolled growth in plants . This “growing to death” phenomenon is characteristic of auxin-mimicking herbicides .

Biochemical Pathways

The biochemical pathways affected by 2-(3-Methylphenoxy)benzoic acid are likely to be those involved in plant growth and development, particularly those regulated by auxin . The compound’s interaction with auxin receptors can disrupt normal growth patterns, leading to uncontrolled growth and eventual plant death .

Pharmacokinetics

Related compounds with high lipophilic properties have been found to be extensively distributed in deep tissues during absorption . This suggests that 2-(3-Methylphenoxy)benzoic acid may also have significant tissue distribution and a long elimination time, impacting its bioavailability .

Result of Action

The primary result of 2-(3-Methylphenoxy)benzoic acid’s action is the induction of rapid, uncontrolled growth in plants, leading to their death . This effect is selective for broad-leaf plants, allowing monocotyledonous crops to remain relatively unaffected .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Methylphenoxy)benzoic acid. For instance, inappropriate storage and application practices can lead to the wide dispersal of phenoxy herbicides and their metabolites throughout the environment . Additionally, the compound’s high lipophilic properties suggest that it may accumulate in certain environmental compartments, potentially affecting its environmental behavior and effects .

properties

IUPAC Name

2-(3-methylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-5-4-6-11(9-10)17-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNYWMNWRYXWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284543
Record name 2-(3-methylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenoxy)benzoic acid

CAS RN

6338-04-1
Record name NSC37594
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-methylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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